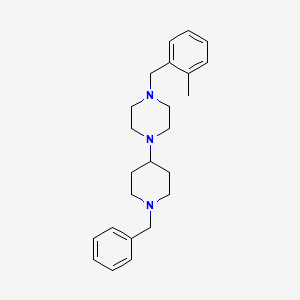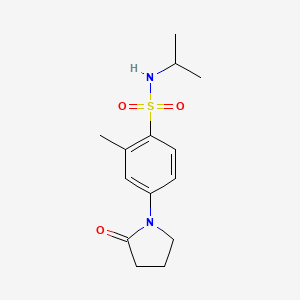![molecular formula C24H39N3O4 B6095099 4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol](/img/structure/B6095099.png)
4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 4-methylpiperazine to form an intermediate.
Addition of the hepta-1,6-dien-4-ol moiety: This step involves the reaction of the intermediate with hepta-1,6-dien-4-ol under specific conditions, such as the presence of a base and a suitable solvent.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its complex structure and functional groups.
Materials Science: The compound could be used in the development of new materials with unique properties.
Biological Studies: Its interactions with biological molecules could be studied to understand its potential effects on biological systems.
作用機序
The mechanism of action of 4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have similar structural features and are known for their biological activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound shares some functional groups and is known for its antioxidant properties.
Uniqueness
4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
4-[[[2-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O4/c1-5-9-24(29,10-6-2)19-25-16-20-7-8-22(30-4)15-23(20)31-18-21(28)17-27-13-11-26(3)12-14-27/h5-8,15,21,25,28-29H,1-2,9-14,16-19H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKQMNLUYHQJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=C(C=CC(=C2)OC)CNCC(CC=C)(CC=C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide](/img/structure/B6095016.png)

![N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6095044.png)
![[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone](/img/structure/B6095051.png)
![2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B6095064.png)
![(3-fluoro-4-methoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6095069.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6095079.png)
![N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6095086.png)
![ethyl 1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6095088.png)
![N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B6095089.png)

![2-[4-(3-fluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6095107.png)

![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6095121.png)
